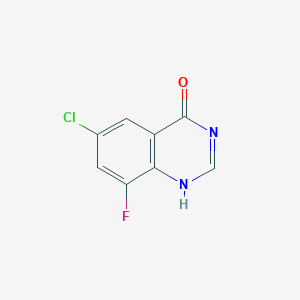

6-chloro-8-fluoro-1H-quinazolin-4-one

Description

6-Chloro-8-fluoro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by a bicyclic aromatic structure with chlorine and fluorine substituents at positions 6 and 8, respectively. Quinazolinones are pharmacologically significant scaffolds known for diverse biological activities, including antihistaminic, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

6-chloro-8-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDIIQWJWFZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Coronene Diimide can be synthesized through a series of chemical reactions involving the functionalization of coronene. The synthesis typically involves the introduction of imide groups to the coronene structure. This process can be achieved through the reaction of coronene with an appropriate imide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of Coronene Diimide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, ensuring consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Coronene Diimide undergoes various types of chemical reactions, including:

Oxidation: Coronene Diimide can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert Coronene Diimide to its corresponding hydroquinone form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the Coronene Diimide structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of Coronene Diimide, such as quinones, hydroquinones, and substituted coronenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

6-Chloro-8-fluoro-1H-quinazolin-4-one has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinazolinones can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The compound's structural modifications have led to enhanced potency against cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including this compound, display significant antibacterial and antifungal activities. For instance, modifications at specific positions of the quinazoline core have been linked to improved efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

| Modification | Biological Activity | IC50 Value |

|---|---|---|

| Fluorine at position 8 | Increased anticancer activity | ~1 µM against NEK4 |

| Chlorine at position 6 | Enhanced antibacterial properties | Varies by derivative |

| Substituted phenyl groups | Improved selectivity for cancer cell lines | Significant reductions in tumor cell viability |

Case Studies

Several studies exemplify the applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a series of quinazoline derivatives, including 6-chloro-8-fluoro variants, were effective against NSCLC cell lines. The most potent compound exhibited an IC50 value of 5.9 µM against A549 cells, significantly lower than traditional chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of quinazolinone derivatives against gram-positive bacteria, showing that compounds with specific substituents had enhanced activity compared to others without such modifications .

Mechanism of Action

The mechanism of action of Coronene Diimide involves its interaction with molecular targets through π-π stacking and charge transfer interactions. These interactions can modulate the electronic properties of the compound, making it suitable for applications in electronic devices. The pathways involved include the formation of charge transfer complexes and the modulation of exciton dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent positions and types critically differentiate 6-chloro-8-fluoro-1H-quinazolin-4-one from related compounds. Key structural analogs and their properties are summarized below:

- Substituent Position Sensitivity : The target compound’s Cl (6) and F (8) arrangement contrasts with analogs like 7-chloro-6-nitroquinazolin-4(3H)-one, where substituent positions are reversed. This positional swap may affect binding affinity in biological systems .

- Aromatic Modifications : The 4-fluorophenyl group in PDB 7JJ introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility compared to the target compound’s simpler halogen substituents .

Pharmacological Implications

- Antihistaminic Activity: Triazolo-fused quinazolinones (e.g., Alagarsamy et al.) demonstrate potent H1-antihistaminic effects, attributed to the triazolo ring’s conformational rigidity and enhanced receptor interactions . The absence of this ring in this compound suggests divergent pharmacological profiles.

- Electron-Withdrawing Effects : Fluorine’s electronegativity and small atomic radius often improve metabolic stability and bioavailability. However, nitro-group-containing analogs may exhibit faster degradation or toxicity .

Q & A

Basic Research Questions

Q. How can 6-chloro-8-fluoro-1H-quinazolin-4-one be synthesized with high purity for crystallographic studies?

- Methodological Answer : Use a multi-step protocol starting with fluorinated aniline derivatives. For example, cyclize 5-chloro-2-fluoroanthranilic acid with formamidine acetate under reflux in acetic acid . Purify via recrystallization (ethanol/water) and confirm purity using HPLC (C18 column, 80:20 acetonitrile/water mobile phase). Monitor reaction progress with -NMR to track quinazolinone ring formation .

Q. What spectroscopic techniques are optimal for characterizing substituent positions in this compound?

- Methodological Answer : Combine -NMR (to confirm fluorine substitution at C8) and -NMR (to identify aromatic protons at C5 and C7). Use high-resolution mass spectrometry (HRMS) to validate molecular weight (CHClFNO, theoretical m/z 226.997) . For crystallographic confirmation, employ SHELX-97 for structure refinement from X-ray diffraction data (space group P, Z = 2) .

Q. How does solvent polarity affect the solubility and stability of this compound?

- Methodological Answer : Conduct solubility assays in DMSO, ethanol, and water at 25°C. Use UV-Vis spectroscopy (λ = 270 nm) to quantify solubility. Stability studies in aqueous buffers (pH 2–10) reveal degradation above pH 8 due to hydrolysis of the quinazolinone ring .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict - and -NMR shifts. Compare with experimental data to identify discrepancies caused by solvent effects or crystal packing . Adjust computational models by including implicit solvent (e.g., PCM for DMSO) .

Q. What strategies optimize catalytic C–H functionalization of this compound for derivative libraries?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridine) for regioselective C–H activation at C7. Monitor reaction kinetics via in situ IR spectroscopy. Use LC-MS to identify byproducts and optimize ligand-to-metal ratios .

Q. How do steric and electronic effects of the 6-chloro and 8-fluoro substituents influence binding to kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against EGFR kinase (PDB: 1M17). Compare binding affinities of 6-Cl/8-F analogs vs. 6-F/8-Cl derivatives. Validate with surface plasmon resonance (SPR) to measure K values .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.